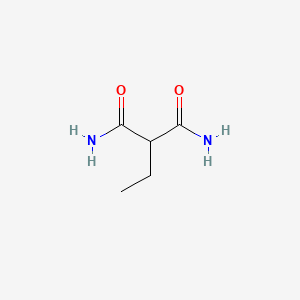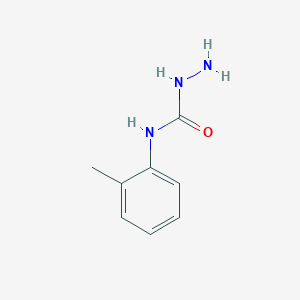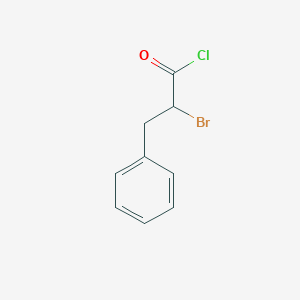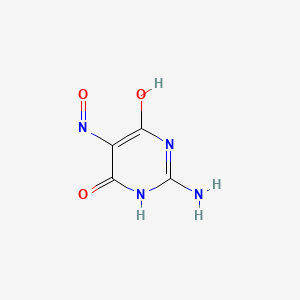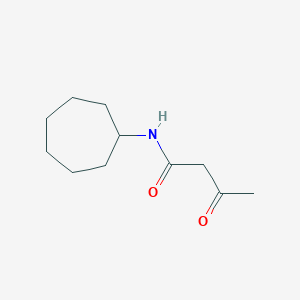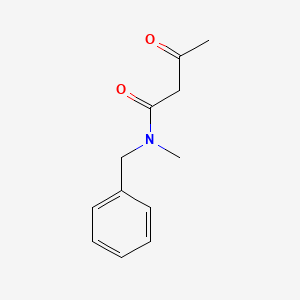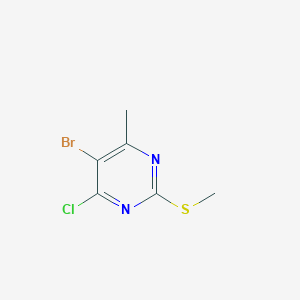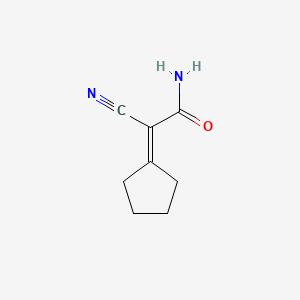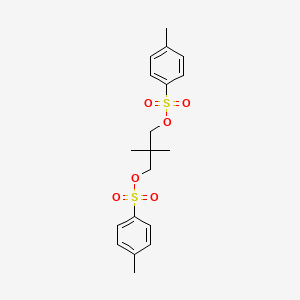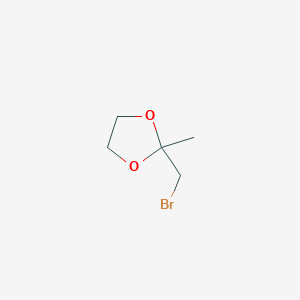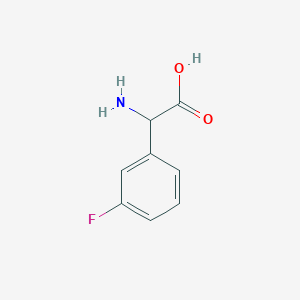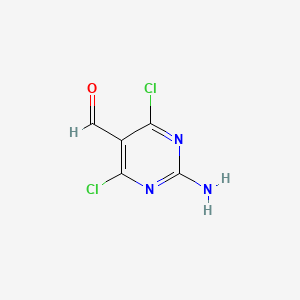![molecular formula C7H10OS B1267008 8-チアビシクロ[3.2.1]オクタン-3-オン CAS No. 16892-50-5](/img/structure/B1267008.png)
8-チアビシクロ[3.2.1]オクタン-3-オン
概要
説明
8-Thiabicyclo[3.2.1]octan-3-one is a sulfur-containing bicyclic compound with the molecular formula C7H10OS. It is characterized by a unique bicyclic structure that includes a sulfur atom, making it an interesting subject for chemical research and applications. This compound is known for its stability and reactivity, which makes it valuable in various scientific fields.
科学的研究の応用
8-Thiabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
Target of Action
The primary targets of 8-Thiabicyclo[3.2.1]octan-3-one are the dopamine transporter (DAT) and the serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of neurotransmitters, dopamine and serotonin, from the synaptic cleft back into the presynaptic neuron, thereby terminating their action.
Mode of Action
8-Thiabicyclo[3.2.1]octan-3-one interacts with its targets by inhibiting the function of DAT and SERT . This inhibition prevents the reuptake of dopamine and serotonin, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action on the postsynaptic neuron.
Biochemical Pathways
The inhibition of DAT and SERT by 8-Thiabicyclo[3.2.1]octan-3-one affects the dopaminergic and serotonergic pathways . The increased concentration of dopamine and serotonin in the synaptic cleft can lead to enhanced neurotransmission. This can have various downstream effects, depending on the specific neural pathways involved.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 8-Thiabicyclo[32The 3 - (3,4-dichlorophenyl) analogue inhibits the DAT and SERT with a potency of IC50 = 5.7 nM and 8.0 nM respectively . These values suggest a high affinity for these targets, which could impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 8-Thiabicyclo[3.2.1]octan-3-one’s action are primarily related to its inhibition of DAT and SERT. By preventing the reuptake of dopamine and serotonin, the compound can enhance the signaling of these neurotransmitters. This can lead to various effects, depending on the specific neural circuits involved .
生化学分析
Biochemical Properties
8-Thiabicyclo[3.2.1]octan-3-one plays a significant role in biochemical reactions, particularly in the study of tropane alkaloid biosynthesis. It interacts with enzymes such as tropinone reductase I and tropinone reductase II. These enzymes are crucial in the conversion of tropinone to pseudotropine and tropine, respectively. The compound has been found to inhibit tropinone reductase I, thereby affecting the balance of tropane alkaloids produced .
Cellular Effects
8-Thiabicyclo[3.2.1]octan-3-one influences various cellular processes. It has been shown to affect cell signaling pathways and gene expression related to alkaloid biosynthesis. In transformed root cultures of Datura stramonium, the presence of 8-Thiabicyclo[3.2.1]octan-3-one altered the spectrum of alkaloids produced, indicating its impact on cellular metabolism . The compound’s interaction with tropinone reductase enzymes suggests it may play a role in modulating cellular responses to alkaloid biosynthesis.
Molecular Mechanism
At the molecular level, 8-Thiabicyclo[3.2.1]octan-3-one exerts its effects through binding interactions with specific enzymes. It inhibits tropinone reductase I by binding to its active site, preventing the conversion of tropinone to pseudotropine. This inhibition leads to an accumulation of tropinone and a shift in the balance of alkaloid production . Additionally, the compound’s sulfur atom may contribute to its binding affinity and specificity for these enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Thiabicyclo[3.2.1]octan-3-one have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the presence of 8-Thiabicyclo[3.2.1]octan-3-one in transformed root cultures leads to sustained changes in alkaloid production over extended periods . This suggests that the compound’s impact on cellular processes is both immediate and long-lasting.
Dosage Effects in Animal Models
The effects of 8-Thiabicyclo[3.2.1]octan-3-one vary with different dosages in animal models. At lower doses, the compound may selectively inhibit tropinone reductase I without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, potentially due to off-target interactions or disruption of essential metabolic pathways . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
8-Thiabicyclo[3.2.1]octan-3-one is involved in metabolic pathways related to tropane alkaloid biosynthesis. It interacts with enzymes such as tropinone reductase I and II, influencing the conversion of tropinone to pseudotropine and tropine. The compound’s inhibition of tropinone reductase I alters the metabolic flux, leading to changes in the levels of specific alkaloids . This highlights its role in modulating metabolic pathways in alkaloid-producing plants.
Transport and Distribution
Within cells and tissues, 8-Thiabicyclo[3.2.1]octan-3-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in particular cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach its target enzymes to exert its effects .
Subcellular Localization
The subcellular localization of 8-Thiabicyclo[3.2.1]octan-3-one is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Thiabicyclo[3.2.1]octan-3-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a suitable diene with sulfur-containing reagents under acidic or basic conditions to form the bicyclic structure. The reaction conditions often involve temperatures ranging from 0°C to room temperature and the use of solvents such as tetrahydrofuran or acetonitrile.
Industrial Production Methods: Industrial production of 8-Thiabicyclo[3.2.1]octan-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification process often involves recrystallization or chromatography techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 8-Thiabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfur atom in the bicyclic structure can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, tetrahydrofuran, 0°C to room temperature.
Substitution: Halogens, nucleophiles, solvents like dichloromethane, room temperature.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
類似化合物との比較
8-Oxabicyclo[3.2.1]octan-3-one: Contains an oxygen atom instead of sulfur, leading to different reactivity and applications.
8-Azabicyclo[3.2.1]octan-3-one: Contains a nitrogen atom, used in the synthesis of tropane alkaloids with significant biological activities.
8-Thiabicyclo[3.2.1]octan-3-ol: The alcohol derivative of 8-Thiabicyclo[3.2.1]octan-3-one, with different chemical properties and reactivity.
Uniqueness: 8-Thiabicyclo[3.2.1]octan-3-one is unique due to the presence of a sulfur atom in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its oxygen and nitrogen analogs. This uniqueness makes it valuable in specific applications where sulfur chemistry is advantageous.
特性
IUPAC Name |
8-thiabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c8-5-3-6-1-2-7(4-5)9-6/h6-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKYCQOFEBORNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298208 | |
| Record name | 8-Thiabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16892-50-5 | |
| Record name | NSC121500 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Thiabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-thiabicyclo[3.2.1]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 8-Thiabicyclo[3.2.1]octan-3-one considered a valuable tool in studying tropane alkaloid biosynthesis?
A1: 8-Thiabicyclo[3.2.1]octan-3-one serves as a structural analog of tropinone, a key intermediate in the biosynthesis of tropane alkaloids []. By substituting the oxygen atom in tropinone's core structure with a sulfur atom, researchers can investigate how this modification affects enzyme activity and metabolic pathways involved in tropane alkaloid production. This can provide valuable insights into the structure-activity relationships of these enzymes and potentially lead to the development of novel alkaloids or inhibitors.
Q2: What are the key chemical reactions involving 8-Thiabicyclo[3.2.1]octan-3-one?
A2: Research highlights the enantioselective deprotonation of 8-Thiabicyclo[3.2.1]octan-3-one using chiral lithium amides []. This reaction generates an enolate intermediate, which can then react with various electrophiles to yield sulfur-containing analogs of tropane alkaloids. This methodology allows for the synthesis of a diverse range of compounds with potential biological activities.
Q3: How does the reactivity of 8-Thiabicyclo[3.2.1]octan-3-one compare to its oxygen counterpart, 9-Thiabicyclo[3.3.1]nonan-3-one?
A3: Studies have investigated the chemical reactivity of 8-Thiabicyclo[3.2.1]octan-3-one in comparison to 9-Thiabicyclo[3.3.1]nonan-3-one [, ]. These comparative studies provide insights into the influence of ring size and structure on the reactivity of these bicyclic ketones, which can inform synthetic strategies and contribute to a deeper understanding of structure-activity relationships.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


